molecular formula C10H9FN4 B12077800 2-(3-Fluorophenyl)-3-hydrazinylpyrazine

2-(3-Fluorophenyl)-3-hydrazinylpyrazine

Cat. No.: B12077800
M. Wt: 204.20 g/mol
InChI Key: GKNRWWQRRMGYLV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-hydrazinylpyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group and a hydrazinyl group attached to the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3-Fluorophenyl)-3-hydrazinylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluorophenyl)-3-hydrazinylpyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-3-hydrazinylpyrazine can be compared with other similar compounds, such as:

    2-(3-Chlorophenyl)-3-hydrazinylpyrazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(3-Methylphenyl)-3-hydrazinylpyrazine: Similar structure but with a methyl group instead of a fluorine atom.

    2-(3-Nitrophenyl)-3-hydrazinylpyrazine: Similar structure but with a nitro group instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

IUPAC Name

[3-(3-fluorophenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H9FN4/c11-8-3-1-2-7(6-8)9-10(15-12)14-5-4-13-9/h1-6H,12H2,(H,14,15)

InChI Key

GKNRWWQRRMGYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CN=C2NN

Origin of Product

United States

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